

# Application Notes and Protocols: GSK2200150A

## In Vitro Anti-Tubercular Activity Assay

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### Compound of Interest

Compound Name: GSK2200150A

Cat. No.: B607781

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## Introduction

Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (M. tb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics.

**GSK2200150A** is a promising anti-tubercular agent identified through high-throughput screening.<sup>[1]</sup> This spirocycle-containing compound has demonstrated potent activity against the virulent H37Rv strain of M. tb.<sup>[2]</sup> Understanding the in vitro potency of new chemical entities like **GSK2200150A** is a critical first step in the drug development pipeline. This document provides a detailed protocol for determining the in vitro anti-tubercular activity of **GSK2200150A** using the Microplate Alamar Blue Assay (MABA), a widely used, reliable, and cost-effective method.<sup>[3][4]</sup>

## Principle of the Assay

The Microplate Alamar Blue Assay (MABA) is a colorimetric and fluorometric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tb. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active mycobacterial cells, resazurin is reduced to the pink, highly fluorescent resorufin. The degree of this conversion, measured by fluorescence or a visible color change, is proportional to the number of viable bacteria. Therefore, the inhibition of bacterial growth by an antimicrobial agent can be quantified by the reduction in the fluorescent signal.<sup>[4][5]</sup>

## Mechanism of Action of GSK2200150A

**GSK2200150A** is believed to exert its anti-tubercular effect by inhibiting the Mycobacterial membrane protein Large 3 (MmpL3).[6][7][8][9] MmpL3 is an essential transporter protein in *M. tb* responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6][8] By blocking MmpL3, **GSK2200150A** disrupts the formation of the cell wall, leading to bacterial death.[8]

## Data Presentation

The following table summarizes the known in vitro anti-tubercular activity of **GSK2200150A** against *M. tuberculosis* H37Rv.

Compound	Strain	Assay Method	MIC ( $\mu$ M)	Reference
GSK2200150A	<i>M. tuberculosis</i> H37Rv	MABA	0.38	[2]

## Experimental Protocol: Microplate Alamar Blue Assay (MABA)

**Biosafety Precautions:** All work involving viable *Mycobacterium tuberculosis* must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including a certified N-95 respirator, must be worn at all times. All materials and waste must be decontaminated according to BSL-3 procedures.

## Materials and Reagents

- **GSK2200150A**
- *Mycobacterium tuberculosis* H37Rv (ATCC 27294)
- Middlebrook 7H9 broth (supplemented with 0.2% v/v glycerol, 10% v/v ADC supplement - albumin, dextrose, catalase)

- Dimethyl sulfoxide (DMSO, cell culture grade)
- Alamar Blue (Resazurin sodium salt)
- Sterile, black, clear-bottom 96-well microplates
- Sterile deionized water
- Positive control drug (e.g., Rifampicin or Isoniazid)

## Equipment

- Biosafety cabinet (Class II or III)
- Incubator (37°C)
- Microplate reader (fluorescence, with excitation at 530-560 nm and emission at 590 nm)
- Multichannel pipette
- Spectrophotometer

## Procedure

### 1. Preparation of *M. tuberculosis* Inoculum:

a. Grow *M. tuberculosis* H37Rv in Middlebrook 7H9 broth supplemented with ADC and glycerol at 37°C until mid-log phase (OD<sub>600</sub> of 0.4-0.8). b. Dilute the bacterial culture in fresh 7H9 broth to achieve a final OD<sub>600</sub> of 0.001. This will be the working bacterial suspension.

### 2. Preparation of Compound Plates:

a. Prepare a stock solution of **GSK2200150A** in DMSO. b. Serially dilute the **GSK2200150A** stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations (e.g., from 100 µM to 0.05 µM). c. In a sterile, black, clear-bottom 96-well assay plate, add 100 µL of the appropriate compound dilutions to the test wells in triplicate. d. Prepare the following control wells:

- Positive Control: Wells containing a known anti-tubercular drug (e.g., Rifampicin) at a concentration known to inhibit growth.
- Negative Control (Growth Control): Wells containing 100  $\mu$ L of 7H9 broth with the same final concentration of DMSO as the test wells, but no compound.
- Sterility Control (Blank): Wells containing 200  $\mu$ L of 7H9 broth only. e. To minimize evaporation during incubation, add 200  $\mu$ L of sterile deionized water to the outer perimeter wells of the 96-well plate.

### 3. Inoculation and Incubation:

- a. Add 100  $\mu$ L of the working bacterial suspension to all test and control wells (except the sterility control wells). The final volume in these wells will be 200  $\mu$ L. b. Seal the plate with a breathable membrane or parafilm and incubate at 37°C for 7 days.

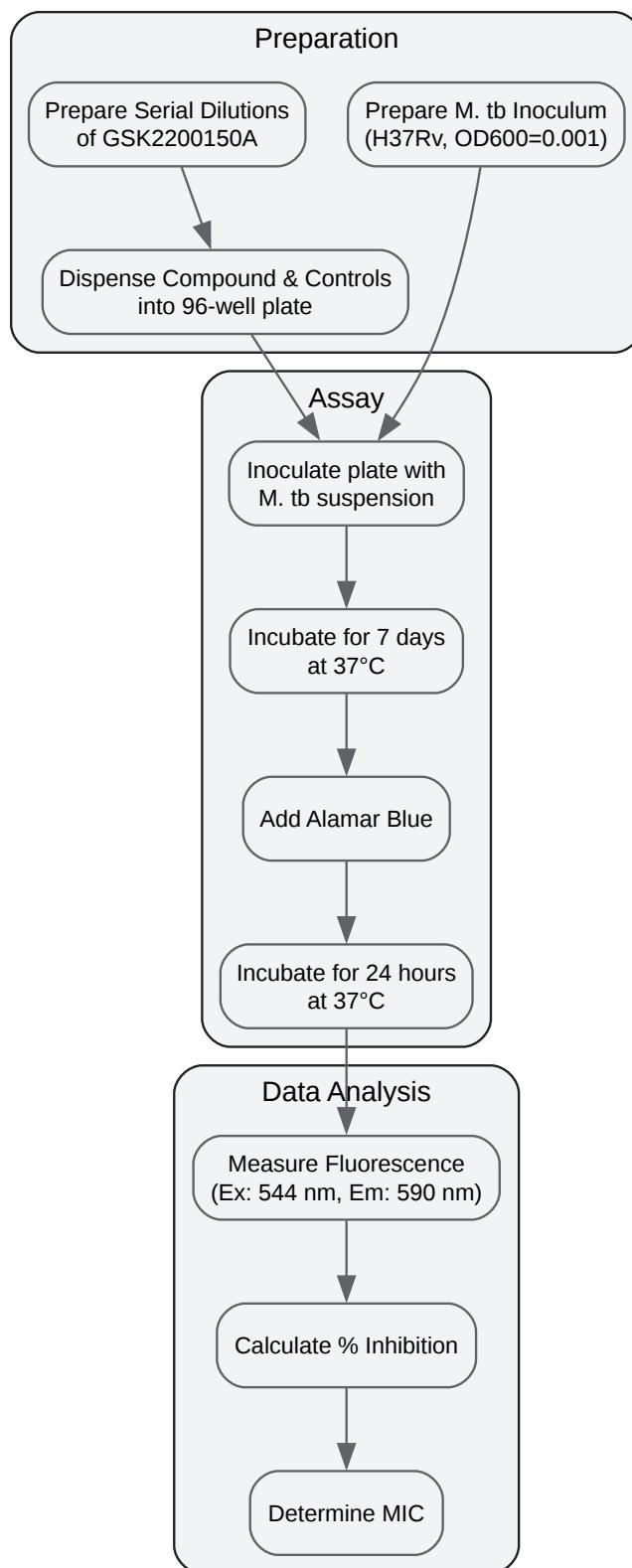
### 4. Addition of Alamar Blue and Measurement:

- a. After 7 days of incubation, add 20  $\mu$ L of Alamar Blue solution (0.02% w/v in sterile water) to each well. b. Re-seal the plate and incubate for an additional 16-24 hours at 37°C. c. Measure the fluorescence in a microplate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm. Alternatively, a color change from blue to pink can be observed visually.

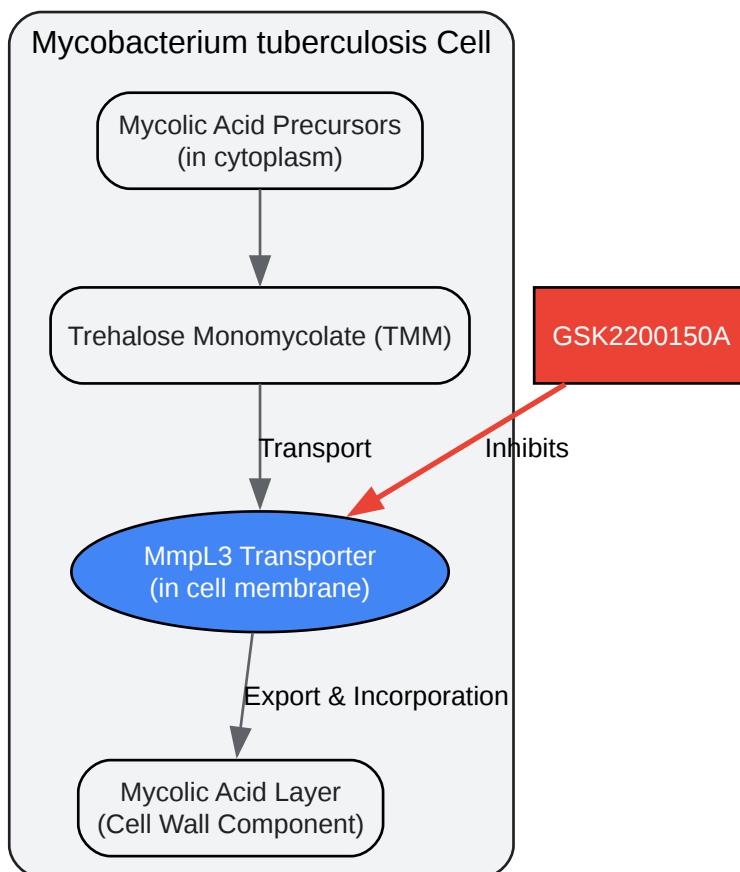
## Data Analysis and Interpretation

- Subtract Background Fluorescence: Subtract the average fluorescence reading from the sterility control wells from all other wells.
- Calculate Percentage Inhibition: The percentage of mycobacterial growth inhibition is calculated as follows:  $\% \text{ Inhibition} = 100 - [(\text{Fluorescence of test well} / \text{Average fluorescence of negative control wells}) * 100]$
- Determine Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that results in at least 90% inhibition of bacterial growth compared to the negative control.

## Diagrams

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Caption: Experimental workflow for the MABA assay.



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Caption: Inhibition of MmpL3 by **GSK2200150A**.

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